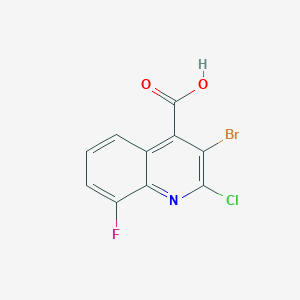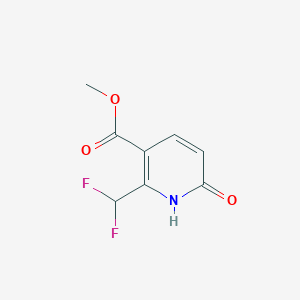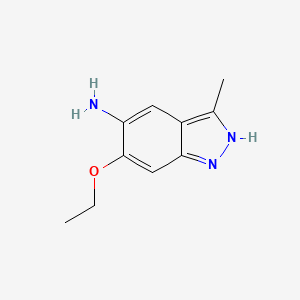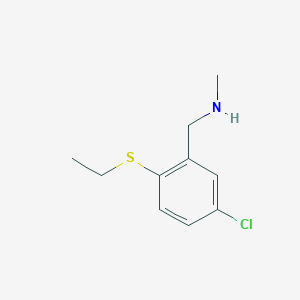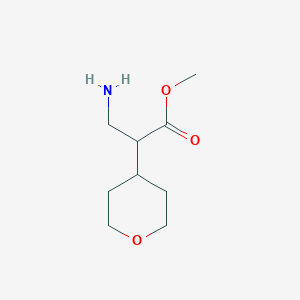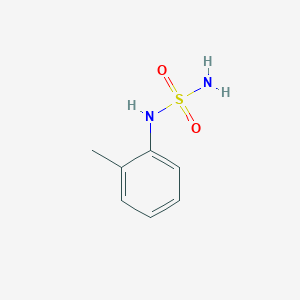![molecular formula C12H10N2O2 B13008417 Methyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008417.png)
Methyl [3,4'-bipyridine]-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [3,4’-bipyridine]-6-carboxylate is a derivative of bipyridine, a class of compounds known for their extensive applications in coordination chemistry, catalysis, and material science. This compound features a bipyridine core with a methyl ester functional group at the 6-position, making it a versatile building block for various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including Methyl [3,4’-bipyridine]-6-carboxylate, often involves metal-catalyzed cross-coupling reactions. Common methods include:
Suzuki Coupling: This reaction involves the coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative with a palladium catalyst.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with a halogenated pyridine derivative, also catalyzed by palladium.
Industrial Production Methods: Industrial production of bipyridine derivatives typically employs scalable versions of these coupling reactions, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions: Methyl [3,4’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the bipyridine core or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学研究应用
Methyl [3,4’-bipyridine]-6-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Methyl [3,4’-bipyridine]-6-carboxylate depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations .
相似化合物的比较
2,2’-Bipyridine: Known for its strong coordination with metal centers, often used in catalysis and material science.
4,4’-Bipyridine: Used in the synthesis of viologens, which have applications in electrochemistry and materials science.
Uniqueness: Methyl [3,4’-bipyridine]-6-carboxylate is unique due to its specific functionalization, which allows for tailored reactivity and applications. Its methyl ester group provides additional versatility in chemical synthesis compared to other bipyridine derivatives .
属性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
methyl 5-pyridin-4-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-3-2-10(8-14-11)9-4-6-13-7-5-9/h2-8H,1H3 |
InChI 键 |
JZAXXAWDXUEUTN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC=C(C=C1)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


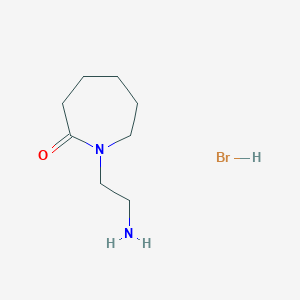
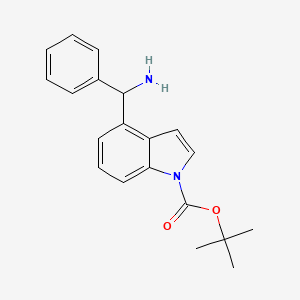
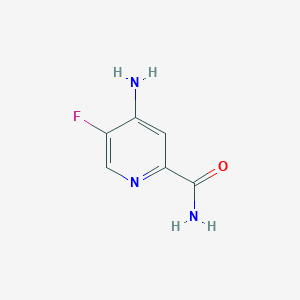
![Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13008353.png)

![8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13008367.png)
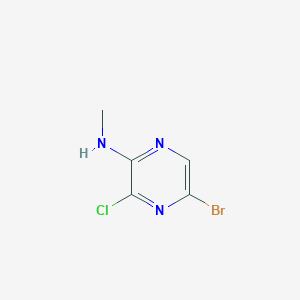
![7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13008372.png)
